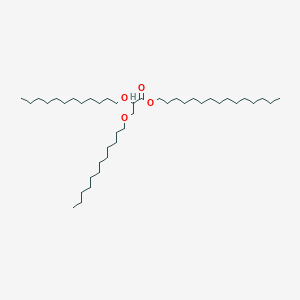
Pentadecyl 2,3-bis(dodecyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecyl 2,3-bis(dodecyloxy)propanoate is an organic compound with the molecular formula C39H78O4 . It is a type of ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group . This compound is notable for its long carbon chains, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecyl 2,3-bis(dodecyloxy)propanoate typically involves esterification reactions. One common method is the reaction of pentadecanol with 2,3-bis(dodecyloxy)propanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts, along with precise control of temperature and pressure, ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Pentadecyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Produces pentadecanol and 2,3-bis(dodecyloxy)propanoic acid.
Oxidation: Can yield various oxidized derivatives depending on the specific conditions.
Substitution: Results in the formation of new esters or other substituted products.
Scientific Research Applications
Pentadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where its long carbon chains can enhance the solubility and stability of hydrophobic drugs.
Industry: Utilized in the formulation of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of Pentadecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with biological membranes. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
- Dodecyl 2,3-bis(dodecyloxy)propanoate
- Hexadecyl 2,3-bis(dodecyloxy)propanoate
- Octadecyl 2,3-bis(dodecyloxy)propanoate
Uniqueness
Pentadecyl 2,3-bis(dodecyloxy)propanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, melting point, and interaction with biological membranes .
Properties
CAS No. |
64713-54-8 |
|---|---|
Molecular Formula |
C42H84O4 |
Molecular Weight |
653.1 g/mol |
IUPAC Name |
pentadecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C42H84O4/c1-4-7-10-13-16-19-22-23-24-27-30-33-36-39-46-42(43)41(45-38-35-32-29-26-21-18-15-12-9-6-3)40-44-37-34-31-28-25-20-17-14-11-8-5-2/h41H,4-40H2,1-3H3 |
InChI Key |
VHOAIFXZWQRSRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


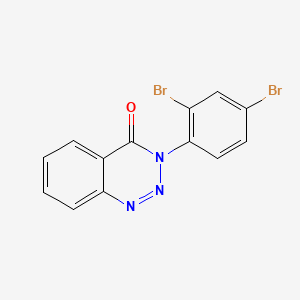

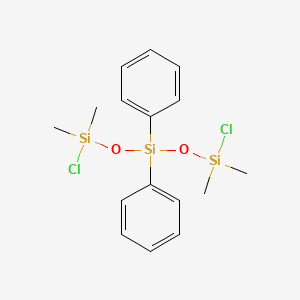
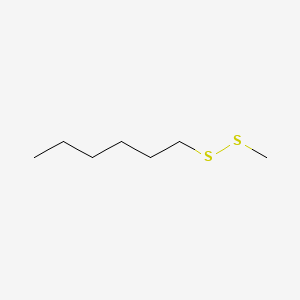


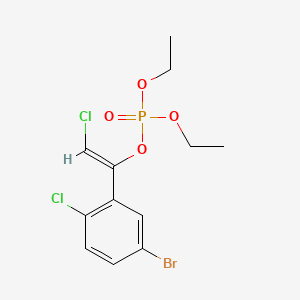
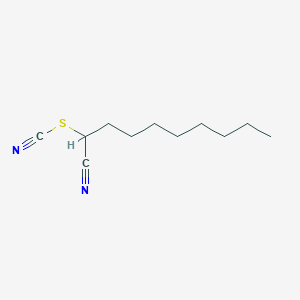
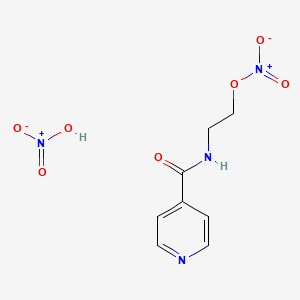
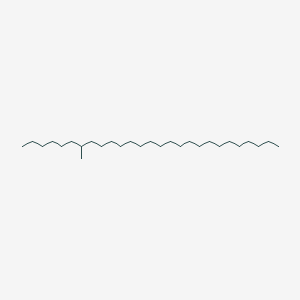

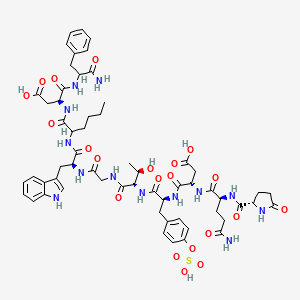
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)
